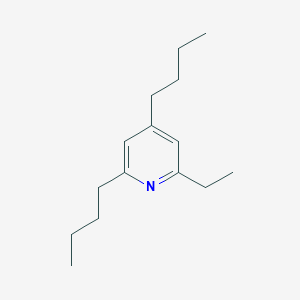
2,2-Diethyloctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyloctadec-9-enoic acid: is a carboxylic acid with the molecular formula C22H42O2 . This compound contains a total of 66 atoms, including 42 hydrogen atoms, 22 carbon atoms, and 2 oxygen atoms It is characterized by its long hydrocarbon chain with a double bond at the 9th position and two ethyl groups at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Alkenes: One common method for preparing carboxylic acids, including 2,2-Diethyloctadec-9-enoic acid, is the oxidation of alkenes.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids.
Industrial Production Methods:
- Industrial production methods for carboxylic acids often involve large-scale oxidation processes or the use of biocatalysts to achieve high yields and purity. Specific details for the industrial production of this compound are not readily available, but similar methods to those mentioned above are likely employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2-Diethyloctadec-9-enoic acid can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products:
Epoxides and Diols: Formed from oxidation of the double bond.
Alcohols: Formed from reduction of the carboxylic acid group.
Esters and Amides: Formed from substitution reactions at the carboxylic acid group.
Aplicaciones Científicas De Investigación
Chemistry:
- 2,2-Diethyloctadec-9-enoic acid can be used as a precursor in the synthesis of more complex molecules, particularly in organic synthesis and polymer chemistry.
Biology:
- The compound’s long hydrocarbon chain and functional groups make it a candidate for studying lipid interactions and membrane dynamics.
Medicine:
- Potential applications in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments.
Industry:
- Used in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2-Diethyloctadec-9-enoic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the hydrocarbon chain can interact with lipid bilayers and hydrophobic environments. These interactions can influence membrane fluidity, protein function, and cellular signaling pathways .
Comparación Con Compuestos Similares
Oleic Acid (Z)-Octadec-9-enoic Acid: Similar in structure but lacks the ethyl groups at the 2nd position.
Stearic Acid: A saturated fatty acid with a similar carbon chain length but no double bond.
Linoleic Acid: Contains two double bonds, making it more unsaturated compared to 2,2-Diethyloctadec-9-enoic acid.
Uniqueness:
- The presence of the ethyl groups at the 2nd position and the double bond at the 9th position gives this compound unique steric and electronic properties, influencing its reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
101474-10-6 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
2,2-diethyloctadec-9-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(5-2,6-3)21(23)24/h13-14H,4-12,15-20H2,1-3H3,(H,23,24) |
Clave InChI |
HXWUBDHHZAEYFY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCC(CC)(CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


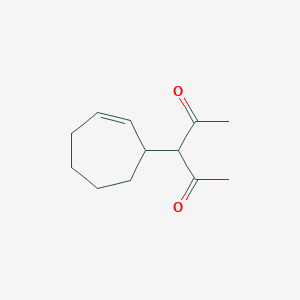

![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)

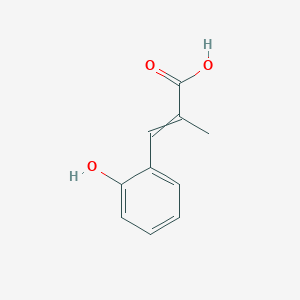
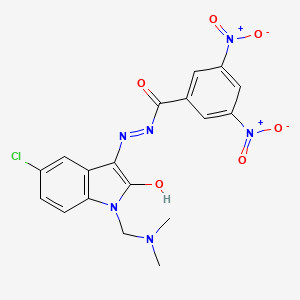
![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
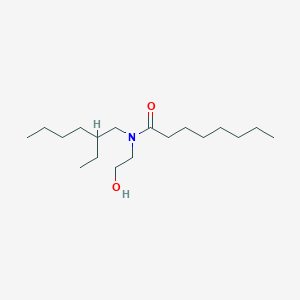
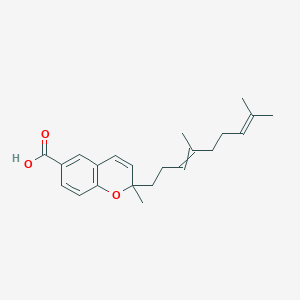
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)

